molecular formula C20H20N2O5S3 B6560730 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide CAS No. 946296-13-5

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide

Cat. No.: B6560730
CAS No.: 946296-13-5
M. Wt: 464.6 g/mol
InChI Key: BTVUKSZTRLYWQW-UHFFFAOYSA-N
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Description

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C20H20N2O5S3 and its molecular weight is 464.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.05343526 g/mol and the complexity rating of the compound is 784. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is tubulin , a globular protein that is the main component of the microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

This compound interacts with tubulin by strongly binding to the colchicine-binding site . This binding inhibits the assembly of purified tubulin, leading to the disruption of microtubule dynamics .

Biochemical Pathways

The compound’s interaction with tubulin affects several biochemical pathways. It causes cell cycle arrest at the G2/M phase, as indicated by the accumulation of G2/M phase cells . This arrest is associated with the up-regulation of cyclin B1 , phosphorylation of Cdc25C , and dephosphorylation of Cdc2 . The compound also triggers the apoptotic signaling pathway , involving Bcl-2 phosphorylation, cytochrome c translocation, and activation of the caspase-9 and caspase-3 cascades .

Result of Action

The compound’s action results in significant cell cycle arrest and induction of apoptosis . These effects lead to the inhibition of cell proliferation and ultimately, the death of cancer cells .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of multidrug resistance proteins can affect the compound’s efficacy . This compound has been shown to be effective against various resistant and nonresistant cancer cell lines, despite the status of multidrug resistance or other resistance factors .

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S3/c1-27-17-7-9-18(10-8-17)30(25,26)22-12-2-4-15-14-16(6-11-19(15)22)21-29(23,24)20-5-3-13-28-20/h3,5-11,13-14,21H,2,4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVUKSZTRLYWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.